molecular formula C19H16N2O4 B253046 N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide

N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide

Cat. No. B253046
M. Wt: 336.3 g/mol
InChI Key: CDWVNKJUIKZWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide, also known as Pifithrin-μ, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by researchers at the University of Tokyo in 2002 and has since been used for various applications in the field of biochemistry and molecular biology.

Mechanism of Action

N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamideμ works by inhibiting the binding of p53 to its target genes, thereby preventing the activation of downstream signaling pathways. This leads to the inhibition of p53-dependent apoptosis and DNA damage response pathways, which can have important implications for cancer treatment.
Biochemical and Physiological Effects:
N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamideμ has been shown to have a number of biochemical and physiological effects, including the inhibition of p53-dependent apoptosis and DNA damage response pathways. It has also been shown to induce cell cycle arrest and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamideμ is its ability to selectively inhibit p53-dependent signaling pathways, making it a useful tool for investigating the role of p53 in various biological processes. However, one limitation of N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamideμ is that it may have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamideμ. One area of interest is the development of new inhibitors that are more selective and have fewer off-target effects. Another potential direction is the investigation of the role of p53 in other biological processes, such as aging and neurodegenerative diseases. Finally, N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamideμ may have potential applications in cancer treatment, either as a standalone therapy or in combination with other drugs.

Synthesis Methods

The synthesis of N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamideμ involves several steps, starting with the reaction of 4-aminobenzoic acid with 4-methoxybenzoyl chloride to form 4-[(4-methoxybenzoyl)amino]benzoic acid. This intermediate is then reacted with furan-2-carboxylic acid to form N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamideμ.

Scientific Research Applications

N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamideμ has been used in a variety of scientific research applications, including the study of p53-dependent apoptosis and DNA damage response pathways. It has also been used to investigate the role of p53 in tumor suppression and to identify potential therapeutic targets for cancer treatment.

properties

Product Name

N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

N-[4-[(4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H16N2O4/c1-24-16-10-4-13(5-11-16)18(22)20-14-6-8-15(9-7-14)21-19(23)17-3-2-12-25-17/h2-12H,1H3,(H,20,22)(H,21,23)

InChI Key

CDWVNKJUIKZWNM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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